Cas no 101258-10-0 (6,7-Benzothiazolediamine,2-methyl-)
101258-10-0 structure
Product Name:6,7-Benzothiazolediamine,2-methyl-
CAS No:101258-10-0
MF:C8H9N3S
MW:179.242159605026
CID:124585
PubChem ID:13741065
Update Time:2025-04-18
6,7-Benzothiazolediamine,2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 6,7-Benzothiazolediamine,2-methyl-
- Benzothiazole,6,7-diamino-2-methyl- (6CI)
- 6,7-Benzothiazolediamine,2-methyl-(9CI)
- 2-Methylbenzo[d]thiazole-6,7-diamine
- 2-methyl-1,3-benzothiazole-6,7-diamine
- 101258-10-0
- 2-Methyl-6,7-benzothiazolediamine
- DTXSID001298715
-
- Inchi: 1S/C8H9N3S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,9-10H2,1H3
- InChI Key: RBFVCKBGMGPJIT-UHFFFAOYSA-N
- SMILES: S1C(C)=NC2C=CC(=C(C1=2)N)N
Computed Properties
- Exact Mass: 179.05187
- Monoisotopic Mass: 179.05171847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 93.2Ų
Experimental Properties
- PSA: 64.93
6,7-Benzothiazolediamine,2-methyl- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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